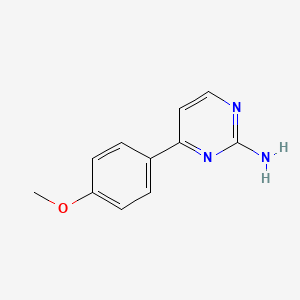

4-(4-Methoxyphenyl)pyrimidin-2-amine

Übersicht

Beschreibung

“4-(4-Methoxyphenyl)pyrimidin-2-amine” is a chemical compound with the CAS Number: 99844-02-7 . It has a molecular weight of 201.23 . The compound appears as a white to yellow powder or crystals .

Molecular Structure Analysis

The InChI code for “4-(4-Methoxyphenyl)pyrimidin-2-amine” is 1S/C11H11N3O/c1-15-9-4-2-8(3-5-9)10-6-7-13-11(12)14-10/h2-7H,1H3,(H2,12,13,14) .

Physical And Chemical Properties Analysis

It is stored in a refrigerator and shipped at room temperature . The physical form of the compound is a white to yellow powder or crystals .

Wissenschaftliche Forschungsanwendungen

Inhibition of Aurora Kinase A

This compound has been used in the design and synthesis of derivatives for the inhibition of Aurora kinase A . Aurora kinase A is a protein that plays a critical role in cell division, and its inhibition can lead to the prevention of cancer cell proliferation . The compound was found to reduce the clonogenicity, arrest the cell cycle at the G2/M phase, and induce caspase-mediated apoptotic cell death in HCT116 human colon cancer cells .

Tubulin Polymerization Inhibitors

The compound has been used in the design, synthesis, and biological evaluation of novel 4-(4-Methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines as tubulin polymerization inhibitors . Tubulin polymerization is a critical process in cell division, and its inhibition can lead to the prevention of cancer cell proliferation . The compound was found to inhibit tubulin polymerization, induce cell cycle arrest at the G2/M phase, and trigger cell apoptosis in MCF-7 cell line .

Inhibition of Dihydrofolate Reductase (DHFR)

Although not directly mentioned in the search results, it’s worth noting that similar compounds have been found to inhibit dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in DNA synthesis and cell growth, and its inhibition can lead to the prevention of cancer cell proliferation .

Antiviral Activity

Compounds containing similar structures have shown relatively higher antiviral activity against Newcastle disease virus . Further modification of these compounds could potentially lead to the development of effective antiviral therapeutics .

Wirkmechanismus

Target of Action

The primary targets of 4-(4-Methoxyphenyl)pyrimidin-2-amine are certain vital inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . It also shows inhibitory effects against Aurora kinase A (AURKA), a protein that plays a crucial role in cell division .

Mode of Action

4-(4-Methoxyphenyl)pyrimidin-2-amine interacts with its targets by inhibiting their expression and activities . In the case of AURKA, it selectively inhibits its activity, leading to reduced phosphorylation of AURKA at Thr283 .

Biochemical Pathways

The compound affects the biochemical pathways associated with inflammation and cell division. By inhibiting the inflammatory mediators, it can potentially downregulate the inflammatory response . In terms of cell division, the inhibition of AURKA disrupts the normal cell cycle, particularly affecting the transition from the G2 phase to the M phase .

Pharmacokinetics

Its degree of lipophilicity, which is the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells .

Result of Action

The inhibition of inflammatory mediators by 4-(4-Methoxyphenyl)pyrimidin-2-amine can lead to potent anti-inflammatory effects . In terms of its anticancer properties, it reduces clonogenicity, arrests the cell cycle at the G2/M phase, and induces caspase-mediated apoptotic cell death in certain cancer cells .

Action Environment

The action, efficacy, and stability of 4-(4-Methoxyphenyl)pyrimidin-2-amine can be influenced by various environmental factors. For instance, the compound should be stored in a refrigerator to maintain its stability . Furthermore, its efficacy can be affected by the presence of other substances in the environment, such as other drugs or biochemical compounds.

Safety and Hazards

Eigenschaften

IUPAC Name |

4-(4-methoxyphenyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-15-9-4-2-8(3-5-9)10-6-7-13-11(12)14-10/h2-7H,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHSMJZASRNAUBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370693 | |

| Record name | 4-(4-methoxyphenyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methoxyphenyl)pyrimidin-2-amine | |

CAS RN |

99844-02-7 | |

| Record name | 4-(4-methoxyphenyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

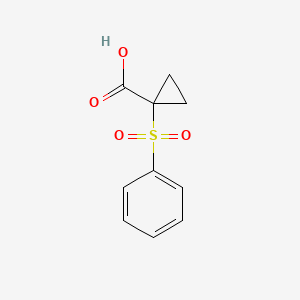

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

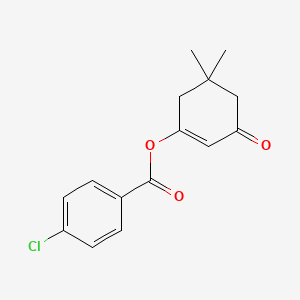

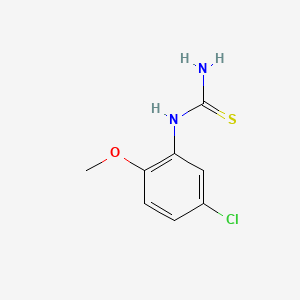

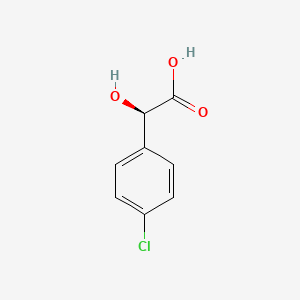

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(2-Methylphenyl)phenyl]acetic acid](/img/structure/B1349250.png)

![[4-(3-Chlorophenyl)phenyl]methanamine](/img/structure/B1349253.png)

![Benzo[1,3]dioxol-5-ylmethyl-(1-methyl-piperidin-4-yl)-amine](/img/structure/B1349262.png)

![methyl 2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetate](/img/structure/B1349271.png)